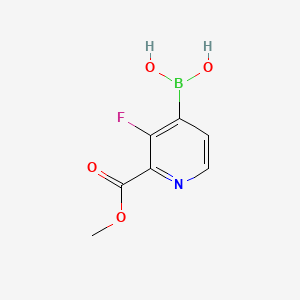
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated pyridine derivative is treated with a metal reagent such as n-butyllithium.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst such as palladium acetate and a base like potassium carbonate.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluoro and methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity . The fluoro and methoxycarbonyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid can be compared with other similar compounds, such as:
3-Pyridinylboronic acid: This compound lacks the fluoro and methoxycarbonyl groups, making it less reactive in certain chemical reactions.
4-Pyridinylboronic acid: This compound has the boronic acid group attached to the 4-position of the pyridine ring, but lacks the fluoro and methoxycarbonyl groups.
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: This compound is similar but lacks the methoxycarbonyl group, which affects its reactivity and applications.
The presence of the fluoro and methoxycarbonyl groups in this compound enhances its reactivity and makes it a more versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C7H7BFNO4 |
|---|---|
Molecular Weight |
198.95 g/mol |
IUPAC Name |
(3-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)4(8(12)13)2-3-10-6/h2-3,12-13H,1H3 |
InChI Key |
AIVJAEWUYZVJGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(=O)OC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















